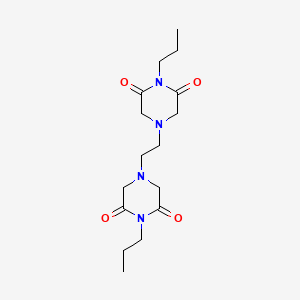
4,4'-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) is a synthetic organic compound characterized by its unique molecular structure. This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The compound’s structure includes two piperazine rings connected by an ethane-1,2-diyl bridge, with each piperazine ring substituted by a propyl group at the 1-position and a dione group at the 2,6-positions.
Méthodes De Préparation
The synthesis of 4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The initial step involves the cyclization of appropriate diamines with dihaloalkanes to form the piperazine ring.
Substitution Reaction: The piperazine ring is then subjected to a substitution reaction with propyl halides to introduce the propyl groups at the 1-position.
Oxidation: The final step involves the oxidation of the piperazine ring at the 2,6-positions to form the dione groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the dione groups back to alcohols or other reduced forms.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down the piperazine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials, including polymers and resins with unique properties.
Mécanisme D'action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) can be compared with other similar compounds, such as:
4,4’-(Ethane-1,2-diyl)bis(piperazine-2,6-dione): This compound lacks the propyl groups, which may affect its biological activity and chemical reactivity.
1,2-Bis(4-pyridyl)ethane: This compound has pyridine rings instead of piperazine rings, leading to different chemical and biological properties.
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: This compound has an ethane-1,2-diylbis(oxy) bridge and aniline groups, which significantly alter its reactivity and applications.
The uniqueness of 4,4’-(Ethane-1,2-diyl)bis(1-propylpiperazine-2,6-dione) lies in its specific substitution pattern and the presence of both piperazine and dione functionalities, which contribute to its diverse applications and potential biological activities.
Propriétés
Numéro CAS |
61533-52-6 |
|---|---|
Formule moléculaire |
C16H26N4O4 |
Poids moléculaire |
338.40 g/mol |
Nom IUPAC |
4-[2-(3,5-dioxo-4-propylpiperazin-1-yl)ethyl]-1-propylpiperazine-2,6-dione |
InChI |
InChI=1S/C16H26N4O4/c1-3-5-19-13(21)9-17(10-14(19)22)7-8-18-11-15(23)20(6-4-2)16(24)12-18/h3-12H2,1-2H3 |
Clé InChI |
UBVPGCUZUDSJQW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
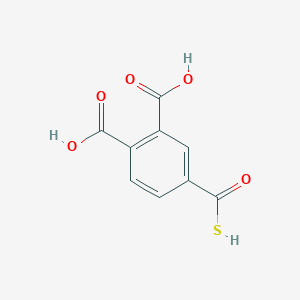

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
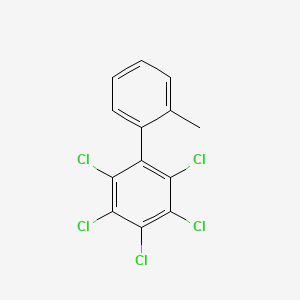
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
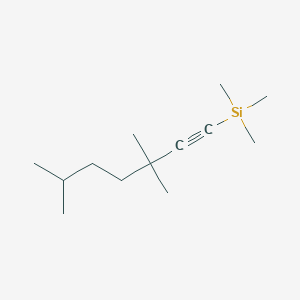

silane](/img/structure/B14587246.png)

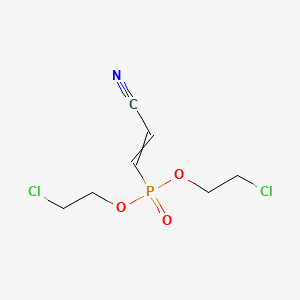
![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)

